molecular formula C7H5ClN2O B1415170 5-Chloro-6-benzoxazolamine CAS No. 916791-64-5

5-Chloro-6-benzoxazolamine

Cat. No.: B1415170
CAS No.: 916791-64-5
M. Wt: 168.58 g/mol
InChI Key: NZEGGJATCKIJIN-UHFFFAOYSA-N
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Description

5-Chloro-6-benzoxazolamine is a chemical compound that falls under the category of benzoxazoles . It is also known as 2-Benzoxazolamine, 5-chloro-; Benzoxazole, 2-amino-5-chloro-; Flexin; McN-485; 2-Amino-5-chlorobenzoxazole; Contrazole; USAF MA-12; Deflexol; Flexilon; Zoxamin; Zoxine; 5-Chlorobenzoxazol-2-ylamine .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including this compound, has been studied extensively. One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Another approach involves the preparation of novel pyridazine derivatives from easily accessible starting materials like mucochloric acid and benzene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring substituted with a chlorine atom. The molecular formula is C7H5ClN2O .


Chemical Reactions Analysis

Benzoxazole derivatives, including this compound, have been found to exhibit a wide range of bioactivities, which are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 168.58 g/mol .

Scientific Research Applications

5-Chloro-6-benzoxazolamine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as heterocyclic compounds, organometallic compounds, and polymers. This compound is also used as a starting material in the synthesis of pharmaceuticals and drugs. In addition, this compound has been used in the synthesis of materials for use in medical and industrial applications, such as optical films, catalysts, and sensors.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-6-benzoxazolamine in laboratory experiments is its low toxicity. This compound is not considered to be a hazardous compound, and it is not known to be carcinogenic or mutagenic. In addition, this compound is relatively stable in air and water, making it ideal for use in experiments involving long-term storage. However, this compound is sensitive to light and heat, and it can be easily destroyed by exposure to these elements.

Future Directions

The potential future directions for 5-Chloro-6-benzoxazolamine include further research into its mechanism of action, as well as its potential applications in the medical and industrial fields. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective synthesis processes.

Safety and Hazards

The safety data sheet for 5-Chloro-6-benzoxazolamine indicates that it may cause skin and eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation occurs .

Biochemical Analysis

Biochemical Properties

5-Chloro-6-benzoxazolamine plays a significant role in biochemical reactions, particularly as a centrally acting muscle relaxant. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with the intermediate conductance calcium-activated potassium channel protein 4 (IK(Ca) channel), where it acts as an opener . This interaction leads to a decrease in striatal dopamine metabolism without affecting striatal dopamine concentrations .

Cellular Effects

This compound has several effects on different types of cells and cellular processes. It influences cell function by decreasing striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . Additionally, it has been shown to activate the K(Ca) current in mouse aortic endothelial cells . These effects suggest that this compound can modulate cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. As an IK(Ca) channel opener, it facilitates the flow of potassium ions, leading to muscle relaxation . This mechanism also contributes to its effects on striatal dopamine metabolism, where it decreases dopamine turnover without directly affecting other aspects of dopamine regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its hepatotoxicity has led to its withdrawal from the market . This highlights the importance of monitoring the temporal effects of the compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it acts as an effective muscle relaxant and uricosuric agent . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to dopamine metabolism. It decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is metabolized by an array of cytochrome P450 (CYP450) isoforms, which play a crucial role in its biotransformation . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is known to target specific cellular compartments, including the striatum, where it modulates dopamine metabolism . The compound’s localization is likely directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells.

Properties

IUPAC Name

5-chloro-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGGJATCKIJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652916
Record name 5-Chloro-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-64-5
Record name 5-Chloro-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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